L-Homocysteine, N,N-dimethyl- (9CI)
CAS No.: 164581-38-8
Cat. No.: VC0061082
Molecular Formula: C6H13NO2S
Molecular Weight: 163.235
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 164581-38-8 |
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Molecular Formula | C6H13NO2S |
Molecular Weight | 163.235 |
IUPAC Name | (2S)-2-(dimethylamino)-4-sulfanylbutanoic acid |
Standard InChI | InChI=1S/C6H13NO2S/c1-7(2)5(3-4-10)6(8)9/h5,10H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 |
Standard InChI Key | LKGNNWUKEPHBBF-YFKPBYRVSA-N |
SMILES | CN(C)C(CCS)C(=O)O |
Introduction
Chemical Identity and Structure
L-Homocysteine, N,N-dimethyl- (9CI) is identified by CAS Registry Number 164581-38-8. It is also known by the synonym N,N-Dimethyl-L-homocysteine . The compound represents a modified version of L-homocysteine, featuring two methyl groups attached to the nitrogen atom of the amino group while retaining the characteristic sulfhydryl group and carboxylic acid functionality of homocysteine.
The molecular structure consists of a four-carbon backbone with a carboxylic acid group, a dimethylated amino group, and a thiol side chain. This structural arrangement places it within the family of sulfur-containing amino acid derivatives with potential implications for biochemical pathways involving homocysteine metabolism.
Physical and Chemical Properties
L-Homocysteine, N,N-dimethyl- (9CI) possesses distinct physicochemical properties that are summarized in Table 1:
Table 1: Physicochemical Properties of L-Homocysteine, N,N-dimethyl- (9CI)
The compound exists as a liquid at room temperature with a moderate boiling point of approximately 262°C at standard pressure . Its LogP value of 0.95 suggests moderate lipophilicity, indicating potential for both aqueous solubility and membrane permeability . This balanced partition coefficient may have implications for its biological distribution and activity if used in biochemical or pharmacological studies.
Multiple suppliers, including Zibo Hangyu Biotechnology Development Co., Ltd, Chemlyte Solutions, and Weifang Yangxu Group Co., Ltd, offer this compound with similar specifications . The high assay percentage (99.0%) indicates the availability of high-purity material suitable for research applications.
Relationship to Homocysteine Biochemistry
While specific research on L-Homocysteine, N,N-dimethyl- (9CI) is limited in the available literature, understanding the parent compound homocysteine provides valuable context. Homocysteine is a sulfur-containing amino acid formed during the conversion of methionine to cysteine .
Homocysteine metabolism involves several key reactions:
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Remethylation to methionine via methionine synthase (requiring vitamin B12 and folate)
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Transsulfuration to cystathionine via cystathionine β-synthase (requiring vitamin B6)
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Conversion to homocysteine thiolactone by methionyl-tRNA synthetase
The dimethylation of the amino group in L-Homocysteine, N,N-dimethyl- (9CI) would significantly alter its chemical reactivity compared to homocysteine, potentially affecting its participation in these metabolic pathways. The presence of the dimethyl groups would prevent the compound from participating in certain reactions that require a free amino group.
Comparison with Related Compounds
To better understand L-Homocysteine, N,N-dimethyl- (9CI), it is instructive to compare it with structurally related compounds, as shown in Table 3:
Table 3: Comparison of L-Homocysteine, N,N-dimethyl- (9CI) with Related Compounds
This comparison highlights the structural diversity of homocysteine derivatives and the specific chemical modification represented by L-Homocysteine, N,N-dimethyl- (9CI). The dimethylation at the amino group distinguishes it from other derivatives that feature modifications at the sulfur atom.
Analytical Considerations
While specific analytical data for L-Homocysteine, N,N-dimethyl- (9CI) is limited in the available literature, general approaches for characterizing homocysteine derivatives provide relevant insights. Analyses typically employed for such compounds include:
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High-Performance Liquid Chromatography (HPLC)
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Mass Spectrometry (MS)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
For related S-substituted L-homocysteine derivatives, identification has been carried out using infrared, ¹H-NMR, and mass spectroscopy, along with elemental analysis and melting point measurement . Similar analytical approaches would be applicable to L-Homocysteine, N,N-dimethyl- (9CI).
The purity of commercially available L-Homocysteine, N,N-dimethyl- (9CI) is typically determined as area percentage by HPLC, with suppliers reporting assays of 99.0% .
Future Research Directions
Several promising avenues for future research on L-Homocysteine, N,N-dimethyl- (9CI) can be identified:
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Detailed Structural Characterization: Comprehensive spectroscopic analysis including X-ray crystallography, multi-dimensional NMR, and high-resolution mass spectrometry would provide valuable structural insights.
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Metabolic Pathway Investigation: Studies examining how the dimethylated derivative interacts with enzymes involved in homocysteine metabolism could reveal important biochemical mechanisms.
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Comparative Reactivity Analysis: Systematic comparison of the chemical reactivity of L-Homocysteine, N,N-dimethyl- (9CI) with unmodified homocysteine would elucidate the impact of N,N-dimethylation on sulfhydryl chemistry.
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Biological Activity Screening: Evaluation of potential biological activities including enzyme inhibition, receptor binding, and cellular effects could uncover applications in biochemical research or pharmaceutical development.
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Synthetic Methodology Development: Development of optimized synthetic routes for L-Homocysteine, N,N-dimethyl- (9CI) and related derivatives would facilitate further research in this area.
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